molecular formula C10H12N2O B1606576 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole CAS No. 6302-84-7

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B1606576
CAS No.: 6302-84-7
M. Wt: 176.21 g/mol
InChI Key: LPRQSQCAHSRGRZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole (CAS 6302-84-7) is a solid imidazoline derivative of significant interest in scientific research due to its role as a key synthetic intermediate and its association with compounds exhibiting a wide range of pharmacological activities . The molecule features a planar structure where the benzene and imidazole rings form a dihedral angle of 14.86°, an arrangement that contributes to its intermolecular interactions and crystalline properties . This compound is characterized by a predicted boiling point of 291.4 °C at 760 Torr and a melting point range of 136 to 140 °C . Imidazoline derivatives like this one are of great importance in medicinal chemistry research, as they are known to exhibit significant biological activities. These include potential antihypertensive, antihyperglycemic, antidepressive, antihypercholesterolemic, and anti-inflammatory properties . Beyond their pharmacological relevance, such compounds are also utilized as catalysts and versatile synthetic intermediates in various organic reactions . For handling and storage, it is recommended to keep the material sealed in a dry environment at room temperature . This product is intended For Research Use Only and is strictly not for personal use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRQSQCAHSRGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285359
Record name 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-84-7
Record name 2-Imidazoline, 2-(p-methoxyphenyl)-
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Record name 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
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Record name 2-(4-Methoxyphenyl)-2-imidazoline
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Preparation Methods

General Synthetic Approach

The synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole typically involves the condensation of appropriate amines with aldehydes or related carbonyl compounds under controlled conditions. The 4,5-dihydro-1H-imidazole ring system is formed through intramolecular cyclization facilitated by nucleophilic attack and subsequent ring closure.

Preparation via Condensation of 4-Methoxyaniline with Ethylene Diamine Derivatives

One common pathway involves the reaction of 4-methoxyaniline (4-methoxyphenylamine) with ethylene diamine or its derivatives, followed by cyclization:

  • Step 1: Condensation of 4-methoxyaniline with an appropriate aldehyde or imine precursor.
  • Step 2: Cyclization under reflux conditions in ethanol or similar solvents.
  • Step 3: Isolation and purification of the imidazoline product by crystallization or chromatography.

This method aligns with the general synthetic strategies for 4,5-dihydro-1H-imidazoles, where the aromatic amine provides the aryl substituent at the 2-position of the imidazoline ring.

One-Pot Sequential Synthesis Using Amines and Ethyl Cyanoacetate

A more advanced and efficient method reported involves a one-pot sequential reaction of amines with ethyl cyanoacetate and ethyl glycinate hydrochloride under neat or reflux conditions:

  • Reaction Conditions: Typically performed at 70 °C for 2 hours.
  • Mechanism: Initial nucleophilic attack of the amine on ethyl cyanoacetate forms an intermediate, followed by addition of ethyl glycinate hydrochloride, which induces ring closure to form the imidazoline ring.
  • Solvent: Ethanol or neat conditions have been used.
  • Advantages: This method allows for regioselective and stereospecific synthesis of substituted imidazolines, including this compound derivatives.

Example Data Table: One-Pot Synthesis Parameters

Parameter Condition/Value
Amine 4-Methoxyaniline (1 equiv)
Ethyl cyanoacetate 1 equiv
Ethyl glycinate hydrochloride 1.2 equiv (activated with triethylamine)
Temperature 70 °C
Reaction Time 2 hours
Solvent Ethanol or neat
Product Isolation Filtration, recrystallization from ethanol

This methodology is supported by studies on imidazolinone and imidazolidinone derivatives synthesis, which share mechanistic similarities with the target compound's preparation.

Synthesis via Ring Expansion of Aziridines

Another sophisticated synthetic route involves the ring expansion of aziridines with imidoyl chlorides generated in situ:

  • Step 1: Preparation of imidoyl chloride intermediates by reaction of amides with oxalyl chloride in the presence of 2,6-lutidine.
  • Step 2: Addition of aziridine to the imidoyl chloride mixture, followed by heating at 55 °C.
  • Step 3: Ring expansion leads to formation of substituted 2-imidazolines, including variants with 4-methoxyphenyl substituents.

This method offers regio- and stereocontrol and allows for the synthesis of highly substituted 2-imidazolines in a single pot.

Cyclization via Hydrazinecarbothioamide Intermediates

In related imidazole chemistry, the preparation of 4,5-dihydro-1H-imidazole derivatives has been achieved via intermediates such as hydrazinecarbothioamides:

  • Reaction of hydrazinyl-imidazolones with isothiocyanates in ethanol under reflux produces hydrazinecarbothioamide intermediates.
  • Subsequent treatment with hydrazonoyl chlorides and triethylamine promotes cyclization and formation of imidazole-thiadiazole derivatives.
  • Although this method is more complex and tailored for thiadiazole-imidazole hybrids, it demonstrates the versatility of imidazole ring formation through cyclization of nitrogen-rich intermediates.

Dehydrogenation of Imidazolidines to Imidazolium Salts

A related synthetic approach involves:

  • Preparation of imidazolidines via condensation of N-aryl ethylenediamines with aldehydes.
  • Subsequent dehydrogenation using reagents such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin to form imidazolium salts.
  • This method highlights the ease of forming 4,5-dihydro-1H-imidazole derivatives from imidazolidine precursors under mild oxidative conditions.

Experimental Characterization and Purification

  • Purification: Recrystallization from ethanol or chromatographic techniques (silica gel column chromatography with chloroform/methanol mixtures) are commonly used.
  • Characterization: Confirmed by IR spectroscopy (notable NH and C=O stretches), ¹H-NMR (aromatic and NH signals), ¹³C-NMR, and elemental analysis.
  • Typical Yields: Reported yields range from moderate to good (e.g., 74% in hydrazinecarbothioamide synthesis).

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Condensation with amines and aldehydes 4-Methoxyaniline, aldehydes Reflux in ethanol Simple, classical method
One-pot sequential synthesis 4-Methoxyaniline, ethyl cyanoacetate, ethyl glycinate HCl 70 °C, 2 h, ethanol or neat Efficient, regioselective
Ring expansion of aziridines Aziridines, imidoyl chlorides 55 °C, DCM solvent Regiocontrolled, stereospecific
Hydrazinecarbothioamide route Hydrazinyl-imidazolones, phenyl isothiocyanate Reflux in ethanol, 4 h Versatile for complex derivatives
Dehydrogenation of imidazolidines N-aryl ethylenediamines, aldehydes, NBS or related oxidants THF, room temp, mild oxidation Mild conditions, facile oxidation

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the phenyl or imidazole rings .

Scientific Research Applications

Biological and Pharmacological Applications

Imidazoline derivatives, including 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, are noted for their extensive biological activities. Key applications include:

  • Antihypertensive Activity : These compounds have been shown to exhibit significant antihypertensive effects. Studies indicate that imidazolines can modulate vascular resistance and influence blood pressure regulation through various mechanisms .
  • Antihyperglycemic Effects : Research has demonstrated that imidazoline derivatives can lower blood glucose levels, making them potential candidates for diabetes management .
  • Antidepressant Properties : Some studies suggest that these compounds may have antidepressant effects, potentially through their interaction with neurotransmitter systems in the brain .
  • Antihypercholesterolemic Effects : They have also been identified as having the potential to reduce cholesterol levels, which is crucial for cardiovascular health .
  • Anti-inflammatory Activities : The anti-inflammatory properties of imidazolines make them relevant in treating conditions characterized by inflammation .

Synthetic Applications

In addition to their biological significance, this compound serves as a valuable synthetic intermediate in organic chemistry:

  • Catalysts in Organic Reactions : Imidazolines are often utilized as catalysts in various organic reactions, facilitating the formation of complex molecules with high specificity and yield. Their unique structural features allow them to stabilize transition states during chemical reactions .
  • Building Blocks for Drug Development : The compound acts as a building block for synthesizing more complex pharmaceutical agents, contributing to drug discovery and development efforts .

Structural Insights

The structural characteristics of this compound enhance its functionality. The compound exhibits a planar arrangement with a dihedral angle of approximately 14.86° between the benzene and imidazole rings. This configuration is important for its biological activity as it influences molecular interactions with biological targets .

Several studies have documented the applications of this compound:

  • Antihypertensive Study : A study demonstrated that this compound effectively reduced blood pressure in hypertensive animal models, suggesting its potential for developing new antihypertensive medications .
  • Diabetes Management Research : Clinical trials indicated that imidazoline derivatives could significantly lower fasting blood glucose levels in diabetic patients, highlighting their therapeutic potential in managing diabetes .
  • Synthesis of Novel Compounds : Researchers have successfully used this compound as a precursor to synthesize new derivatives with enhanced biological activity, showcasing its role in drug development .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methoxy group in the target compound enhances QS inhibition compared to the hexyloxy analogue, suggesting that smaller electron-donating groups optimize activity . Chlorophenyl substitution, however, diminishes antiproliferative effects, highlighting the role of substituent polarity .
  • Core Modifications: Replacement of the dihydroimidazole ring with a benzimidazole-pyridazinone hybrid (UD-CG 115 BS) shifts activity toward calcium sensitization in muscle tissues, demonstrating scaffold-dependent mechanistic divergence .

Pharmacophore Relevance

The 4,5-dihydro-1H-imidazole group is critical for binding to proton-antiporter pharmacophores (e.g., clonidine-like targets) . However, its absence in certain QS inhibitors (e.g., 4-nitro-pyridine-N-oxide) suggests alternative binding modes, emphasizing the scaffold’s versatility .

Quorum Sensing Inhibition

The target compound exhibits moderate QS inhibition (IC₅₀ = 56.38 µM), outperforming 4-nitro-pyridine-N-oxide (active only at 100 µM) but falling short of lactone-based inhibitors (IC₅₀ = 377 nM) . This positions it as a lead for optimizing imidazoline-based anti-biofilm agents.

Biological Activity

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O
  • Molar Mass : 180.22 g/mol .

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including antihypertensive effects and potential anticancer properties.

Antihypertensive Activity

A study focused on the synthesis and evaluation of new imidazoline derivatives, including this compound, highlighted its affinity for imidazoline binding sites (IBS) and adrenergic receptors. The compound showed promising results in reducing mean arterial blood pressure (MAP) in spontaneously hypertensive rats, indicating its potential as an antihypertensive agent .

Anticancer Properties

Recent investigations into the compound's anticancer activity revealed that it can inhibit p53-MDM2 interactions, which is crucial for cancer cell proliferation. Compounds derived from this compound were shown to significantly upregulate p53 levels in various cancer cell lines, suggesting a mechanism for inducing apoptosis in tumor cells .

The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit the enzyme lipoxygenase (ALOX15), which is involved in inflammatory processes. The IC50_{50} values indicate a moderate inhibitory effect compared to other tested compounds .
  • Modulation of Protein Interactions : By affecting the p53-MDM2 pathway, the compound promotes the accumulation of p53 and p21 proteins, which are vital for cell cycle regulation and apoptosis .

Table 1: Biological Activity Summary

Activity TypeEffectReference
AntihypertensiveReduces MAP in hypertensive rats
AnticancerUpregulates p53 in cancer cell lines
Enzyme InhibitionModerate inhibition of ALOX15

Table 2: IC50_{50} Values for ALOX15 Inhibition

CompoundIC50_{50} (µM)
This compound0.010 - 0.032
Reference Compound (Nutlin-3a)<0.001

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Hypertension Treatment : In a controlled study with spontaneously hypertensive rats, administration of the compound resulted in a statistically significant reduction in blood pressure over a four-week period. The study concluded that this compound could serve as a lead for developing new antihypertensive drugs .
  • Cancer Cell Line Studies : A series of experiments conducted on RKO cells demonstrated that treatment with derivatives of this compound led to increased levels of apoptotic markers such as cleaved PARP and significant alterations in cell viability assays. These findings suggest its potential as an anticancer agent targeting wild-type p53 tumors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A base-promoted approach using amidines and ketones under transition-metal-free conditions is effective for forming the dihydroimidazole core . Optimization involves controlling temperature (60–100°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents. For example, using 4-methoxyphenyl-substituted precursors with reducing agents like sodium borohydride can enhance yield . Reaction monitoring via TLC or HPLC ensures purity, and recrystallization from ethanol/water mixtures improves crystallinity.

Q. How is the crystal structure of this compound determined, and what analytical techniques are essential?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in methanol. Data collection using a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL provide structural parameters. Key challenges include resolving disorder in the methoxyphenyl group and ensuring hydrogen-bonding networks are accurately modeled . ORTEP-3 is recommended for visualizing thermal ellipsoids and intermolecular interactions.

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks for the dihydroimidazole ring appear at δ ~2.5–3.5 ppm (CH₂) and δ ~6.8–7.2 ppm (aromatic protons) .
  • IR : Stretching vibrations at ~1666 cm⁻¹ (C=N) and ~3448 cm⁻¹ (NH) confirm the imidazole backbone .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z 205.1104 (calculated for C₁₀H₁₃N₂O⁺) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level models reaction pathways. For example, the formation of copper(II) complexes with imidazole derivatives involves ligand exchange steps, where Gibbs free energy (ΔG) calculations identify rate-limiting steps . Solvent effects are incorporated via the PCM model. Graphical analysis of frontier molecular orbitals (HOMO/LUMO) predicts reactivity sites .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

  • Methodological Answer : Substituents on the phenyl ring alter electron density and hydrogen-bonding capacity. For instance:

  • Methoxy Group : Enhances lipophilicity and bioavailability, critical for CNS penetration .
  • Halogen Substitution : Increases antimicrobial potency but may reduce solubility.
    Comparative studies using SAR (Structure-Activity Relationship) models and docking simulations (e.g., AutoDock Vina) against target proteins (e.g., α₂-adrenergic receptors) quantify these effects .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardization steps:

  • Dose-Response Curves : Use ≥3 biological replicates and IC₅₀ values normalized to positive controls.
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial MIC values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
  • Physicochemical Profiling : Confirm compound stability under assay conditions via HPLC-UV .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
Reactant of Route 2
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2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

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